![molecular formula C9H19N3O2S B3076940 1-(Pyrrolidine-1-sulfonyl)piperidin-4-amine CAS No. 1042654-07-8](/img/structure/B3076940.png)
1-(Pyrrolidine-1-sulfonyl)piperidin-4-amine
Overview
Description
“1-(Pyrrolidine-1-sulfonyl)piperidin-4-amine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a widespread practice in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Chemical Transformations and Synthesis
1-(Pyrrolidine-1-sulfonyl)piperidin-4-amine, as a sulfonamide, is involved in various chemical transformations. It is utilized in acid-catalyzed cyclizations of alka-4-enylamine derivatives to piperidines. These cyclizations, especially in sterically crowded substrates, can lead to further reactions, such as ring contraction resulting in pyrrolidines (Aldmairi et al., 2017). Additionally, intramolecular amination methods using sulfonamide nucleophiles are developed for synthesizing substituted piperidine and pyrrolidine derivatives (Jiang et al., 2012).
Analytical Chemistry
In analytical chemistry, methods have been developed to detect trace heterocyclic amines, including pyrrolidine and piperidine, in water. This detection involves converting these amines into their 1,2-naphthoquinone derivatives for high-performance liquid chromatography analysis (Koga & Akiyama, 1985).
Catalysis Research
Sulfonamides derived from cyclic amines like pyrrolidine and piperidine are involved in environmentally friendly synthesis processes. They are used in diazotization and diazocoupling reactions over clay catalysts, HZSM-5, and sulphated zirconia, showing the potential of these compounds in green chemistry applications (Dabbagh et al., 2007).
Spectroscopy and Theoretical Studies
Structural and spectroscopic studies of sulfonamide triazenes derived from cyclic amines, including piperidine, have been conducted. These studies involve density functional theory and Hartree-Fock calculations, providing insights into the molecular structure and behavior of these compounds (Dabbagh et al., 2008).
Synthesis of Complex Molecules
The compound is also significant in the synthesis of complex molecules. It is involved in reactions that form pyrrolidines and piperidines, crucial for synthesizing various natural and synthetic compounds (Davis et al., 2005).
properties
IUPAC Name |
1-pyrrolidin-1-ylsulfonylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S/c10-9-3-7-12(8-4-9)15(13,14)11-5-1-2-6-11/h9H,1-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVLLISEIIDXMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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